Sonolisib - 502632-66-8

Sonolisib

Catalog Number: EVT-287826
CAS Number: 502632-66-8
Molecular Formula: C29H35NO8
Molecular Weight: 525.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Sonolisib (PX-866) is a semisynthetic viridin, a class of fungal metabolites. It is classified as an irreversible, pan-isoform inhibitor of Class I Phosphatidylinositol 3-kinases (PI3Ks). [, ] Sonolisib plays a significant role in scientific research as a tool to investigate the PI3K/Akt signaling pathway and its implications in various cellular processes, including cell growth, survival, motility, and metabolism. It has been used extensively in preclinical studies to evaluate its potential as an anti-cancer agent.

Synthesis Analysis

Sonolisib is synthesized through a multi-step process involving the modification of naturally occurring viridins. The synthesis process involves several steps including protection, deallylation, oxidation, and esterification. Detailed information about the synthetic route and specific reaction conditions can be found in the literature. []

Molecular Structure Analysis

Sonolisib undergoes a series of chemical reactions, including N-deallylation, during its metabolism. These reactions can be influenced by factors like the route of administration. The metabolites resulting from these reactions have also been studied for their inhibitory activity against PI3Ks. []

Mechanism of Action

Sonolisib exerts its biological effects by irreversibly inhibiting Class I PI3Ks, a family of enzymes that play a central role in the PI3K/Akt signaling pathway. [, ] This pathway is involved in regulating numerous cellular processes, including cell proliferation, survival, motility, and metabolism. By blocking PI3K activity, Sonolisib disrupts this pathway, leading to downstream effects on cellular function.

Sonolisib exhibits a preference for inhibiting the p110α isoform of PI3K. [] The irreversible binding mechanism involves a covalent interaction with a lysine residue in the ATP-binding pocket of the PI3K enzyme. This unique mechanism differentiates Sonolisib from other PI3K inhibitors, which typically bind reversibly. []

Physical and Chemical Properties Analysis

Sonolisib exhibits good oral bioavailability and has a relatively short half-life in plasma. [] The compound shows first-pass metabolism, with sequential N-deallylation occurring after oral or intraperitoneal administration. [] Its physicochemical properties contribute to its suitability for in vivo studies and preclinical evaluation.

Applications

Sonolisib has been extensively studied in preclinical settings for its potential anti-cancer activity. [] It has shown efficacy in various in vivo tumor models, demonstrating antitumor activity as a single agent and in combination with other therapies like chemotherapy, radiation, and targeted therapies. [, , , , , ]

  • Cancer Research: Sonolisib has been investigated in various cancer types, including colorectal cancer, head and neck squamous cell carcinoma, non-small cell lung cancer, breast cancer, ovarian cancer, and glioblastoma. [, , , , , , , , , , , , , , , , , , , ] It has been explored as a single agent and in combination with other anti-cancer therapies, showing promising results in preclinical models.
  • Pulmonary Fibrosis: Studies have shown that Sonolisib can prevent transforming growth factor-alpha-induced pulmonary fibrosis in animal models, highlighting its potential therapeutic application in lung diseases. [, ]
  • Metabolic Disorders: Due to the role of the PI3K/Akt pathway in glucose homeostasis, Sonolisib has been investigated for its effects on glucose metabolism. It has been shown to induce hyperglycemia as a side effect, but this can be mitigated by using peroxisome proliferator-activated receptor γ agonists like pioglitazone. []
  • Inflammatory Diseases: Research suggests that Sonolisib can modulate the expression of Tissue Factor Pathway Inhibitor, a key regulator of the coagulation cascade, indicating its potential role in controlling inflammatory responses. []
  • Stem Cell Research: Sonolisib has been utilized in studies involving induced pluripotent stem cells, particularly in research related to Pompe disease, demonstrating its value in understanding disease mechanisms and identifying potential therapeutic targets. []
  • Biomarker Discovery: Ongoing research is exploring the utility of Sonolisib as a tool to identify predictive biomarkers for response to PI3K pathway inhibitors. [, , ] This could help personalize cancer treatment by selecting patients most likely to benefit from these targeted therapies.
Future Directions
  • Clinical Evaluation: Further clinical trials are essential to validate the preclinical findings and determine the efficacy and safety of Sonolisib in various cancer types and other diseases. [, , , , ]
  • Biomarker Development: Identifying predictive biomarkers of response to Sonolisib will be crucial for personalizing treatment and improving clinical outcomes. [, , ]
  • Combination Therapies: Exploring rational combinations of Sonolisib with other targeted therapies or conventional treatments could enhance its therapeutic efficacy and overcome resistance mechanisms. [, , , ]
  • Mechanism of Resistance: Understanding the mechanisms of resistance to Sonolisib is critical for developing strategies to overcome treatment failure. [, ]
  • Drug Delivery: Developing novel drug delivery systems could improve the pharmacokinetic profile of Sonolisib and enhance its targeting to tumor tissues. [, ]
  • Exploring New Applications: Given the central role of the PI3K/Akt pathway in various cellular processes, research should explore the potential applications of Sonolisib in other diseases beyond cancer, such as inflammatory and metabolic disorders. [, , , ]

Properties

CAS Number

502632-66-8

Product Name

Sonolisib

IUPAC Name

[(3aR,6E,9S,9aR,10R,11aS)-6-[[bis(prop-2-enyl)amino]methylidene]-5-hydroxy-9-(methoxymethyl)-9a,11a-dimethyl-1,4,7-trioxo-2,3,3a,9,10,11-hexahydroindeno[4,5-h]isochromen-10-yl] acetate

Molecular Formula

C29H35NO8

Molecular Weight

525.6 g/mol

InChI

InChI=1S/C29H35NO8/c1-7-11-30(12-8-2)14-17-23-26(34)25(33)22-18-9-10-20(32)28(18,4)13-19(37-16(3)31)24(22)29(23,5)21(15-36-6)38-27(17)35/h7-8,14,18-19,21,34H,1-2,9-13,15H2,3-6H3/b17-14+/t18-,19+,21+,28-,29-/m0/s1

InChI Key

QIUASFSNWYMDFS-NILGECQDSA-N

SMILES

CC(=O)OC1CC2(C(CCC2=O)C3=C1C4(C(OC(=O)C(=CN(CC=C)CC=C)C4=C(C3=O)O)COC)C)C

Solubility

Soluble in DMSO at 200 mg/mL; soluble in ethanol at 200 mg/mL; very poorly soluble in water.

Synonyms

acetic acid (1S,4E,10R,11R,13S,14R)-(4-diallylaminomethylene-6-hydroxy-1-methoxymethyl-10,13-dimethyl-3,7,17-trioxo-1,3,4,7,10,11,12,13,14,15,16,17-dodecahydro-2-oxa-cyclopenta(a)phenanthren-11-yl)ester
PX-866

Canonical SMILES

CC(=O)OC1CC2(C(CCC2=O)C3=C1C4(C(OC(=O)C(=CN(CC=C)CC=C)C4=C(C3=O)O)COC)C)C

Isomeric SMILES

CC(=O)O[C@@H]1C[C@]2([C@@H](CCC2=O)C3=C1[C@]4([C@H](OC(=O)/C(=C/N(CC=C)CC=C)/C4=C(C3=O)O)COC)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.